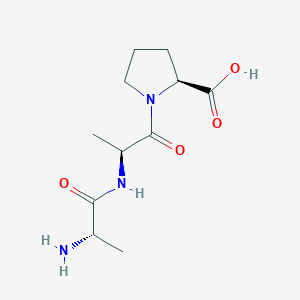

Ala-Ala-Pro

Description

Evolution of Peptide Research Paradigms Relevant to Ala-Ala-Pro

The journey of peptide research began over a century ago, with early breakthroughs that laid the groundwork for understanding their structure and function. The first peptide synthesis was reported in 1901, and the term "peptide" itself was coined to describe these chains of amino acids. Early methodologies, known as solution-phase synthesis, were laborious and time-consuming, limiting the complexity of peptides that could be created.

A significant paradigm shift occurred with the invention of solid-phase peptide synthesis (SPPS) in 1963. This technique, where the growing peptide chain is anchored to a solid resin support, revolutionized the field. SPPS dramatically increased the speed, efficiency, and reliability of peptide synthesis, making it possible to routinely produce peptides of specific sequences, including tripeptides like this compound. This technological advancement opened the door for widespread investigation into the relationship between peptide sequence, structure, and function. As synthesis methods became more refined, researchers could create not just the primary sequence but also modified versions, such as N-terminally or C-terminally modified peptides, to probe specific biological questions. These advancements enabled the creation of specific tools for biochemical assays, such as chromogenic or fluorogenic substrates for proteases, which often incorporate defined sequences like this compound to achieve enzyme specificity.

Significance of Proline and Alanine (B10760859) Residues in Peptide Functionality and Structure

The properties of the this compound tripeptide are fundamentally dictated by the unique characteristics of its two constituent amino acids: Alanine (Ala) and Proline (Pro).

Alanine (Ala) is the simplest chiral amino acid, featuring a small, non-reactive methyl group as its side chain. nih.gov Due to its simplicity and non-polar nature, alanine is frequently involved in protein structure, contributing to the tight packing within protein interiors. moleculardepot.com It is known to have a high propensity for forming α-helical structures, one of the most common types of secondary structure in proteins. wikipedia.org In research, alanine is often used in "alanine scanning mutagenesis," a technique where researchers systematically replace other amino acid residues with alanine to determine their importance for a protein's function or structure. moleculardepot.com Its minimal side chain serves as a neutral baseline, allowing the functional contribution of other, more complex side chains to be assessed.

Proline (Pro) is unique among the 20 common proteinogenic amino acids because its side chain is a cyclic structure that loops back to bond with its own backbone amide nitrogen. ncert.nic.in This forms a secondary amine and imparts exceptional conformational rigidity to the peptide backbone. This rigidity significantly restricts the possible angles the peptide chain can adopt, often forcing a "kink" or a turn in the structure. wikipedia.org Consequently, proline is often found at the turns of polypeptide chains and is considered a "helix breaker" because its rigid structure and lack of an amide hydrogen for hydrogen bonding disrupt the regular pattern of α-helices. wikipedia.org The peptide bond preceding a proline residue (the X-Pro bond) can also undergo a slow cis-trans isomerization, a conformational switch that can be a rate-limiting step in protein folding and can act as a molecular timer for biological processes. nih.gov

The combination of two flexible, helix-promoting alanine residues followed by a rigid, turn-inducing proline residue gives the this compound sequence a distinct structural character that has been exploited in various research contexts.

Table 1: Comparative Properties of Alanine and Proline

| Property | Alanine (Ala) | Proline (Pro) |

|---|---|---|

| Side Chain | Methyl (-CH3) | Cyclic (Pyrrolidine ring) |

| Classification | Aliphatic, Nonpolar | Cyclic, Nonpolar |

| Structural Role | Promotes α-helix formation, allows tight packing | Induces turns and kinks, acts as a "helix breaker" |

| Flexibility | Relatively flexible backbone | Conformationally rigid due to cyclic side chain |

| Peptide Bond | Forms a standard secondary amide bond | Forms a tertiary amide bond; can undergo slow cis-trans isomerization |

Overview of Research Trajectories for this compound-Containing Peptides

Academic research has primarily utilized the this compound sequence not as a standalone bioactive molecule, but as a core recognition motif within larger peptides designed as specific enzyme substrates. The sequence provides a structural handle that is recognized and cleaved by certain proteases, making it an invaluable tool for studying enzyme kinetics and inhibition.

A prominent area of research involves the study of elastases. The tetrapeptide this compound-Val (AAPV) is a well-known inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. researchgate.net In this context, the this compound sequence is crucial for fitting into the enzyme's active site. Similarly, chromogenic substrates like N-Succinyl-Ala-Ala-Ala-p-nitroanilide are used to assay for elastase activity. sigmaaldrich.com

Another major research trajectory is the study of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. The synthetic peptide N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) is a widely used chromogenic substrate for assaying the activity of enzymes like chymotrypsin and cathepsin G. sigmaaldrich.com In this molecule, the protease cleaves the peptide bond C-terminal to the phenylalanine residue. The this compound sequence positions the Phe residue optimally within the enzyme's active site for efficient hydrolysis. The release of the p-nitroanilide group results in a yellow color that can be measured spectrophotometrically, allowing for precise quantification of enzyme activity.

Furthermore, the Ala-Pro bond within these sequences is a subject of conformational studies. The cis-trans isomerization of the Ala-Pro peptide bond is a key focus, as this conformational change can be the rate-limiting step in the enzymatic cleavage of the substrate. nih.gov Studies on model peptides like Ac-Ala-Pro-NHMe investigate the conformational preferences of the Ala-Pro motif in different environments (gas phase vs. water), revealing its tendency to form specific types of β-turns. nih.gov The rotational barrier for the cis-to-trans isomerization of the Ala-Pro bond in a peptide has been experimentally determined using substrates like Suc-Ala-Ala-Pro-Phe-pNA, providing fundamental data on the kinetics of peptide folding and enzyme-substrate interactions. nih.gov

Table 2: Research Applications of Peptides Incorporating the this compound Sequence

| Peptide Sequence | Target Enzyme / System | Primary Research Application |

|---|---|---|

| This compound-Val (AAPV) | Human Neutrophil Elastase (HNE) | Studying competitive inhibition and transdermal delivery for inflammatory skin diseases. researchgate.net |

| N-Succinyl-This compound-Phe p-nitroanilide | Chymotrypsin, Cathepsin G, Prostate-Specific Antigen (PSA) | Chromogenic substrate for quantifying enzyme activity and kinetics. sigmaaldrich.com |

| Ac-Ala-Pro-NHMe (Model for X-Pro motif) | N/A (Conformational Study) | Investigating conformational preferences (β-turns) and cis-trans isomerization of the Ala-Pro peptide bond. nih.gov |

| N-Succinyl-Ala-Ala-Ala p-nitroanilide | Elastases | Chromogenic substrate for screening and quantifying elastase activity. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRCVCURMBFFOL-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Peptide Engineering Strategies

Liquid-Phase Peptide Synthesis (LPPS) Approaches for Ala-Ala-Pro Fragment Assembly

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method of peptide synthesis where all reactions are carried out in a homogeneous solution. neulandlabs.comchempep.com While largely superseded by SPPS for routine peptide synthesis, LPPS remains a valuable technique for the large-scale synthesis of short peptides and for the preparation of peptide fragments for subsequent condensation. neulandlabs.comformulationbio.com

In a fragment condensation approach to this compound, a dipeptide fragment, such as Ala-Ala, would be synthesized and purified separately. This dipeptide would then be coupled to a protected Proline residue in solution. This strategy can be advantageous as the intermediate fragments can be thoroughly purified, potentially leading to a higher purity final product.

The key steps in a fragment condensation synthesis of this compound would be:

Synthesis of a protected Ala-Ala dipeptide (e.g., Boc-Ala-Ala-OH).

Purification of the protected dipeptide.

Coupling of the protected dipeptide to a protected Proline derivative (e.g., H-Pro-OMe) in solution using a suitable coupling reagent.

Deprotection of the resulting tripeptide to yield this compound.

LPPS offers several advantages and disadvantages for the synthesis of this compound and its derivatives.

Advantages:

Scalability: LPPS is generally more amenable to large-scale synthesis (kilogram scale and beyond) compared to SPPS. chempep.com

Purity of Intermediates: The ability to purify and characterize intermediates at each step can lead to a higher purity final product. chempep.com

Reduced Reagent Excess: LPPS often requires a smaller excess of reagents compared to SPPS, which can be more cost-effective at a large scale.

Limitations:

Labor-Intensive: LPPS is more time-consuming and labor-intensive than the automated methods available for SPPS.

Purification Challenges: The purification of intermediates in solution can be challenging and may require techniques such as crystallization or chromatography.

Solubility Issues: The solubility of the growing peptide chain can become a problem, especially for longer or more hydrophobic sequences.

For a small and relatively simple peptide like this compound, the choice between SPPS and LPPS would depend on the desired scale of synthesis and the available resources. For routine laboratory-scale synthesis, SPPS is generally the more convenient and rapid method. However, for the production of larger quantities of this compound, LPPS via fragment condensation could be a more efficient and cost-effective approach.

Chemoselective Ligation Techniques in Complex this compound Peptide Synthesis

The synthesis of complex peptides and proteins from smaller, unprotected peptide fragments is a significant challenge in peptide chemistry. Chemoselective ligation techniques offer a powerful solution by enabling the formation of a native peptide bond between two fragments in aqueous solution. mdpi.com While the tripeptide this compound is readily accessible through standard solid-phase peptide synthesis (SPPS), the principles of chemoselective ligation are critical for the assembly of larger, more complex structures where this compound might be a constituent fragment.

Native Chemical Ligation (NCL) stands as the most prominent of these techniques. researchgate.netgoogle.com NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. rsc.org This reaction proceeds through a transthioesterification, followed by a spontaneous S-to-N acyl shift to form a native peptide bond at the ligation site. nih.gov The reaction is highly specific and occurs under mild, neutral pH conditions, making it compatible with a wide range of functional groups present in unprotected peptides. nih.gov

For the synthesis of a larger peptide containing the this compound sequence, one could envision a strategy where a fragment ending in Ala-Ala-thioester is ligated to a fragment beginning with Pro. However, the canonical NCL requires an N-terminal cysteine. To overcome this limitation, significant advancements have been made to expand the scope of NCL to non-cysteine residues, including proline. acs.org

One such strategy involves the use of thiol- or selenol-containing proline analogs. For instance, a peptide fragment with an N-terminal 4-mercaptoproline or 4-selenoproline can be used in ligation reactions. nih.gov Following the ligation, a desulfurization or deselenization step can be performed to yield the native proline residue. acs.orgnih.gov While selenium-based ligations often proceed more rapidly, the synthesis of the required selenoproline precursors can be challenging. nih.gov Recent developments have focused on improving the efficiency of NCL at proline, for example, by using specific buffers like imidazole (B134444) to promote the critical S-to-N acyl transfer step. nih.gov

Another approach to achieve ligation at an Ala-Pro junction would be to ligate a fragment ending in Alanine (B10760859) thioester with a fragment starting with a cysteine surrogate that can later be converted to proline, although this is a less direct and more synthetically demanding route. A more common strategy for incorporating alanine at the ligation site is the use of a cysteine residue that is subsequently desulfurized to an alanine residue. nih.gov

Enzyme-mediated ligation techniques have also emerged as a valuable alternative to purely chemical methods. nih.gov Enzymes like subtiligase and sortase A can catalyze the formation of peptide bonds with high specificity and under mild conditions. nih.gov For instance, butelase 1 is a highly efficient peptide ligase that could potentially be engineered to recognize sequences relevant to this compound for enzymatic ligation. nih.gov

The following table summarizes key chemoselective ligation strategies applicable to the synthesis of complex peptides containing an Ala-Pro linkage.

| Ligation Strategy | Key Features | Applicability to Ala-Pro Ligation |

| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and an N-terminal cysteine. rsc.org | Indirectly applicable by using a cysteine residue that is later desulfurized to alanine, or by using proline analogs. |

| Proline Ligation | Utilizes N-terminal mercapto- or selenoproline derivatives followed by desulfurization/deselenization. acs.orgnih.gov | Directly applicable for creating the Ala-Pro bond. |

| Enzymatic Ligation | Employs enzymes like subtiligase or sortase A to form peptide bonds. nih.gov | Potentially applicable with engineered enzymes for sequence-specific ligation. |

| Ser/Thr Ligation | Involves the reaction of a peptide C-terminal salicylaldehyde (B1680747) ester with an N-terminal Ser or Thr. researchgate.net | Not directly applicable for an Ala-Pro linkage but represents another chemoselective approach. |

Design and Synthesis of this compound Peptide Analogs and Mimetics

The modification of native peptide sequences is a cornerstone of medicinal chemistry and chemical biology, aiming to enhance stability, bioactivity, and conformational properties. The tripeptide this compound serves as a scaffold for the design and synthesis of various analogs and mimetics through the incorporation of non-canonical amino acids, chemical modifications, and conformational constraints.

Incorporation of Non-Canonical Amino Acids and Chemical Modifications

The introduction of non-canonical amino acids (ncAAs) into the this compound sequence can profoundly alter its properties. researchgate.net These modifications can be at the side chains or the peptide backbone. For instance, replacing one of the alanine residues with a β-amino acid would change the backbone structure and potentially introduce resistance to enzymatic degradation. wikipedia.org

Proline itself is a unique amino acid due to its cyclic side chain, which restricts the peptide backbone's conformational freedom. nih.govnih.gov A wide variety of proline analogs have been synthesized and incorporated into peptides to further modulate this conformational constraint. thieme-connect.de These include fluorinated prolines, which can influence the cis-trans isomerization of the Xaa-Pro peptide bond, and ring-expanded or -contracted versions like piperidine-2-carboxylic acid or azetidine-2-carboxylic acid. thieme-connect.de

The table below presents examples of non-canonical amino acids and modifications that could be incorporated into the this compound sequence and their potential effects.

| Modification Type | Example | Potential Effect on this compound Analog |

| Backbone Modification | β-Alanine incorporation | Increased proteolytic stability, altered backbone conformation. wikipedia.org |

| Side Chain Modification | Replacing Alanine with β-boronoalanine (AlaB) | Allows for further functionalization via cross-coupling reactions. nih.gov |

| Proline Analogs | (4R)-Fluoroproline | Influences pucker of the proline ring and cis/trans isomer ratio of the Ala-Pro bond. thieme-connect.de |

| N-methylation | N-methyl-Alanine | Increases resistance to proteases and can favor a cis peptide bond. genscript.com |

| D-Amino Acids | D-Alanine or D-Proline | Enhances stability against enzymatic degradation and can induce specific turns. researchgate.net |

The synthesis of peptides containing these modifications typically relies on solid-phase peptide synthesis (SPPS), where the desired non-canonical amino acid is introduced as a protected building block during the stepwise assembly of the peptide chain. nih.gov

Cyclization Strategies and Conformational Constraints

Cyclization is a powerful strategy to impart conformational rigidity to peptides, which can lead to increased receptor affinity and stability. nih.gov For a small peptide like this compound, cyclization can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages.

Given the presence of proline, which naturally induces turns in peptide chains, this compound is a good candidate for cyclization. acs.org The proline residue can act as a "turn-inducing element," facilitating the macrocyclization process. acs.org Ring-closing metathesis (RCM) is a common technique used for peptide cyclization, where two terminal alkene-bearing residues are joined. nih.gov

Another approach is lactamization, forming an amide bond between the N-terminus and the C-terminus or between the side chains of appropriately placed amino acids (e.g., lysine (B10760008) and aspartic acid). rsc.org The proline-to-cysteine (PTC) cyclization is a newer method where an N-terminal proline and a C-terminal cysteine are linked, creating a macrocycle with an embedded tertiary amine. researchgate.net

The table below summarizes different cyclization strategies applicable to creating constrained this compound analogs.

| Cyclization Strategy | Description | Resulting Structure |

| Head-to-Tail Lactamization | Formation of a peptide bond between the N-terminal Alanine and the C-terminal Proline. rsc.org | A cyclic tripeptide. |

| Ring-Closing Metathesis (RCM) | Requires incorporation of amino acids with alkenyl side chains, which are then cyclized using a ruthenium catalyst. nih.gov | A cyclic peptide with a carbon-carbon double bond in the linker. |

| Proline-to-Cysteine (PTC) Cyclization | Reaction between an N-terminal proline and a C-terminal cysteine with a bifunctional linker. researchgate.net | A macrocycle with a tertiary amine in the backbone. |

| Disulfide Bridge | Requires the introduction of two cysteine residues flanking the this compound sequence. | A cyclic peptide containing a disulfide bond. |

These strategies for creating analogs and mimetics of this compound transform a simple tripeptide into a diverse array of molecules with potentially enhanced biological and therapeutic properties. The choice of modification or cyclization strategy depends on the desired conformational outcome and the specific application of the resulting peptide analog.

Spectroscopic and High Resolution Structural Characterization of Ala Ala Pro Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides like Ala-Ala-Pro, NMR provides detailed insights into backbone and side-chain conformations, as well as dynamic processes such as cis-trans isomerization.

Two-dimensional (2D) NMR techniques are essential for assigning the resonances of individual atoms in a peptide, thereby enabling the elucidation of its structure. For peptides containing the Ala-Pro sequence, a suite of 2D NMR experiments is routinely employed. These include Correlation Spectroscopy (COSY) for through-bond correlations between protons, Nuclear Overhauser Effect Spectroscopy (NOESY) for through-space correlations between protons, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) for correlating proton signals with directly bonded carbons or nitrogens, and Heteronuclear Multiple Bond Correlation (HMBC) for longer-range through-bond correlations.

Studies involving peptides with Ala-Pro motifs, such as succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, have successfully utilized these 2D NMR methods for complete assignment of backbone and side-chain signals nih.gov. Specifically, 2D experiments like COSY, NOESY, HMQC, and HMBC are crucial for establishing connectivity and identifying specific amino acid residues within the peptide chain acs.org. For instance, in cyclic peptides containing Ala-Pro sequences, 2D and 3D NMR techniques, including ¹³C-filtered TOCSY and ¹⁵N-filtered TOCSY, have been used to determine heteronuclear coupling constants, aiding in the assignment of diastereotopic protons and the determination of dihedral angles nih.gov. The observation of NOESY cross-peaks in this compound-Ala-amc, for example, provides information about spatial proximity of protons, which is critical for structural determination ethz.ch.

The peptide bond preceding proline residues is known to exist in both cis and trans conformations, with the trans form being generally more stable. The interconversion between these conformers, known as cis-trans isomerization, is a slow process for many peptides and can be a rate-limiting step in protein folding and function researchgate.net. NMR spectroscopy is particularly adept at monitoring these dynamic processes.

¹H NMR studies have demonstrated the equilibrium between cis and trans forms of the Ala-Pro peptide bond in various oligopeptides, indicating the occurrence of non-random conformations in solution researchgate.net. The rate of cis-trans interconversion for the X-Pro bond has been measured using ¹H NMR, with a specific rate constant (k(cis → trans)) of 2.5 × 10⁻³ s⁻¹ at 25°C reported for the zwitterionic form of H-Ala-Pro-OH researchgate.net. The conformation of the Ala-Pro bond and the resulting peptide structure can be influenced by factors such as pH, solvent, and ionic strength researchgate.net. Molecular dynamics (MD) simulations, often complemented by NMR data, have also been used to probe conformational changes and isomerization pathways of Ala-Pro containing substrates bound to enzymes like cyclophilin, revealing dynamic motions of protein residues involved in catalysis nih.govpnas.org. These studies highlight how NMR can capture subtle conformational shifts and dynamic equilibria critical to peptide behavior.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structural content (e.g., α-helix, β-sheet, β-turn, random coil) of peptides and proteins by measuring the differential absorption of left and right circularly polarized light.

The secondary structure of peptides, including those containing the Ala-Pro sequence, can be significantly influenced by their environment, such as pH, temperature, and solvent composition. CD spectroscopy allows for the observation of these changes. For example, studies on tetrapeptides containing alanine (B10760859) and proline have shown that alterations in pH can lead to changes in the CD spectra, indicative of shifts in secondary structure researchgate.net. Specifically, changes in CD spectra have evidenced growing amounts of the β-turn conformation upon increasing pH in peptides with varying proline positions researchgate.net. While direct studies on this compound in isolation under varying environmental conditions are less prominent, the general principle that proline's unique cyclic structure can influence local folding and that these conformations are detectable by CD is well-established chemrxiv.org. CD is also used to assess the stability of proteins and peptides under different conditions, such as varying salt concentrations or temperatures, by monitoring changes in spectral features nih.govscispace.comconicet.gov.ar.

While the primary focus here is this compound, CD spectroscopy is a critical tool for understanding how amino acid sequences dictate secondary structure. By comparing CD spectra of peptides with different sequences, researchers can infer the role of specific amino acids or sequence motifs. For instance, proline is known to influence peptide folding, and its position within a sequence can alter the propensity for certain secondary structures researchgate.netchemrxiv.org. Studies on proline-containing peptides have revealed that proline at positions 2 or 4 of a tetrapeptide can favor chain folding, whereas its presence at position 3 may lead to unfolding researchgate.net. Although specific studies detailing the effect of substituting alanine residues in this compound on its CD spectrum are not extensively detailed in the provided search results, the general understanding is that the specific arrangement of this compound contributes a characteristic CD signature, which would change if either alanine or proline were substituted.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules, providing detailed information about their structure, bonding, and functional groups. For peptides like this compound, these methods are instrumental in identifying characteristic vibrations associated with the peptide backbone and the specific amino acid residues.

The peptide backbone contains several key functional groups that exhibit distinct vibrational signatures. The amide I band , primarily arising from the C=O stretching vibration, typically appears in the region of 1600–1700 cm⁻¹ su.senih.gov. This band is highly sensitive to the secondary structure of the peptide and can be influenced by hydrogen bonding su.senih.govspectroscopyonline.com. The amide II band , involving N-H bending and C-N stretching, usually occurs around 1500–1600 cm⁻¹ su.senih.govspectroscopyonline.com. Other vibrations, such as N-H stretching, are observed in the higher wavenumber region (around 3300 cm⁻¹) spectroscopyonline.comsu.se.

The presence of alanine and proline residues in this compound contributes specific vibrational modes. Alanine, with its methyl group, will show characteristic C-H stretching and bending vibrations. Proline, a cyclic imino acid, introduces unique conformational constraints and associated vibrational patterns, particularly affecting the backbone modes. For instance, studies on proline-containing peptides have shown its influence on fragmentation patterns in mass spectrometry researchgate.netnih.govnih.govresearchgate.netnih.gov, and its specific contribution to vibrational spectra can be observed. While specific IR and Raman spectra for this compound are not extensively detailed in the provided search results, general trends for tripeptides and peptides containing alanine and proline can be inferred. For example, studies on similar peptides indicate that amide I and amide II bands are central to backbone analysis su.senih.govspectroscopyonline.com, and specific C-H stretching vibrations are expected around 2900-3000 cm⁻¹ spectroscopyonline.comsu.se.

Table 1: Characteristic Vibrational Frequencies for Peptide Analysis

| Vibration Type | Approximate Wavenumber (cm⁻¹) | Primary Origin | Significance for this compound |

| N-H Stretching | 3300-3500 | Amine N-H bonds | Indicates presence of peptide bonds and potential hydrogen bonding. |

| C-H Stretching | 2850-3000 | Alanine methyl, Proline methylene (B1212753) groups | Confirms the presence of aliphatic side chains and backbone C-H bonds. |

| Amide I | 1600-1700 | C=O stretching (peptide backbone) | Highly sensitive to secondary structure and hydrogen bonding; crucial for backbone conformation analysis. |

| Amide II | 1500-1600 | N-H bending, C-N stretching (peptide backbone) | Provides information on peptide content and secondary structure, influenced by hydrogen bonding. |

| C-H Bending (CH₃) | ~1450 | Alanine methyl group | Characteristic signature of alanine's side chain. |

| C-H Bending (CH₂) | ~1460 | Proline methylene groups | Characteristic signature of proline's cyclic side chain. |

Mass Spectrometry-Based Approaches for Sequence Verification and Advanced Structural Characterization

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and confirming the sequence of peptides. For this compound, MS provides precise measurements of its mass-to-charge ratio (m/z) and can elucidate its amino acid sequence through fragmentation analysis.

Sequence Verification: The primary application of MS for this compound is sequence verification. This is achieved through two main methods:

Accurate Mass Measurement: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate protonated or deprotonated ions of this compound. Measuring the exact mass of the intact peptide ion allows for confirmation of its elemental composition and thus its sequence. The theoretical monoisotopic mass of this compound (C₁₀H₁₇N₃O₃) is approximately 227.1219 Da. High-resolution MS can provide measurements with high accuracy, confirming this mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a selected peptide ion is subjected to fragmentation (e.g., through Collision-Induced Dissociation, CID) to produce smaller fragment ions. These fragments correspond to specific cleavages of the peptide bonds, yielding characteristic series of ions (e.g., b-ions and y-ions) that reveal the amino acid sequence nih.govcreative-proteomics.comresearchgate.netnih.gov.

b-ions are fragments retaining the N-terminus and a peptide bond cleavage.

y-ions are fragments retaining the C-terminus and a peptide bond cleavage.

The fragmentation of this compound would yield specific b- and y-ion series. For example, cleavage after the first alanine would produce a b₁ ion (corresponding to Ala, m/z 71.04) and a y₂ ion (corresponding to Ala-Pro, m/z 141.08). Cleavage after the second alanine would yield a b₂ ion (Ala-Ala, m/z 142.07) and a y₁ ion (Pro, m/z 98.06). The presence and relative abundance of these fragment ions confirm the this compound sequence.

A notable aspect in the fragmentation of proline-containing peptides is the "proline effect," where cleavage N-terminal to proline is often enhanced researchgate.netnih.govnih.govresearchgate.netnih.gov. In this compound, this would manifest as a potential enhancement of the cleavage between the second alanine and proline, or between proline and the C-terminal residue if it were different. However, for this compound, the proline is at the C-terminus, so the effect would be on cleavages preceding it. Studies on peptides like Ala-Ala-Xxx-Pro-Ala have shown enhanced cleavage N-terminal to proline researchgate.net.

Advanced Structural Characterization: While this compound is a relatively simple peptide, MS can also offer insights into its structural properties. For instance, ion mobility spectrometry coupled with MS can provide information about the gas-phase conformation of the peptide ions. However, for a small tripeptide, the primary focus remains on sequence confirmation.

Table 2: Expected Mass Spectrometry Fragmentation Ions for this compound

| Fragment Type | Amino Acid Sequence | Calculated m/z (Monoisotopic) | Ion Series |

| Precursor | This compound | 227.1219 | [M+H]⁺ |

| b₁ | Ala | 71.0390 | b-ion |

| b₂ | Ala-Ala | 142.0713 | b-ion |

| y₁ | Pro | 98.0555 | y-ion |

| y₂ | Ala-Pro | 141.0876 | y-ion |

Note: m/z values are calculated for singly protonated ions and may vary slightly depending on experimental conditions and isotopic distribution.

Compound List

this compound (Alanyl-Alanyl-Proline)

Alanine (Ala)

Proline (Pro)

Computational Approaches and Molecular Modeling of Ala Ala Pro Systems

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. For peptides like Ala-Ala-Pro, MD simulations can map out the conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. These simulations provide insights into the peptide's flexibility and its interactions with the surrounding environment.

Exploration of Peptide Flexibility and Solvent Interactions

Solvent plays a crucial role in determining the preferred conformations of peptides. In an aqueous environment, polar interactions with water molecules dominate, influencing the peptide's structure. nih.gov MD simulations explicitly model the solvent, allowing for a detailed analysis of peptide-solvent interactions. Studies on alanine-containing peptides have shown that the interactions with the solvent can stabilize certain conformations over others. nih.gov For instance, polarizable MD simulations on dipeptides like Ala-Pro have highlighted significant differences in the structure and dynamics of the surrounding water compared to nonpolarizable models, emphasizing the importance of accurately representing electrostatic interactions. nih.gov The presence of a cosolvent like proline can also impact the folding dynamics and stability of alanine-based peptides by altering the properties of the solvent environment. nih.gov

The solvent accessible surface area (SASA) is a measure of the part of a molecule's surface that is accessible to a solvent. mdpi.com Changes in the conformation of this compound will lead to changes in its SASA, which in turn affects its interactions with the solvent and other molecules. Computational methods can calculate the SASA for different conformations, providing insights into how the peptide presents itself to its environment. mdpi.com

Analysis of Cis-Trans Isomerization of Proline Peptide Bonds

A unique feature of the proline residue is its ability to adopt either a cis or trans conformation around the peptide bond preceding it (the Ala-Pro bond in this case). nih.gov The energy barrier for this isomerization is relatively high, making the transition a slow process that can be a rate-limiting step in protein folding. acs.orgethz.ch The ratio of cis to trans isomers can be influenced by the preceding amino acid and the solvent environment. nih.gov

Computational studies on model peptides like Ac-Ala-Pro-NHMe have been used to investigate the energetics of this isomerization. For this molecule, the rotational barrier for the cis-to-trans isomerization in water has been calculated to be 19.73 kcal/mol. acs.org This value is in good agreement with the experimentally observed value of 19.3 kcal/mol for a similar tetrapeptide, Suc-Ala-Ala-Pro-Phe-pNA, validating the computational approach. acs.org In the gas phase, the Ac-Ala-Pro-NHMe peptide favors a type VI β-turn, while in water, more open conformations are preferred. acs.org This demonstrates the significant influence of the solvent on the conformational preferences of the peptide and the cis-trans equilibrium. The population of the β-turn conformation was found to decrease from 71% in the gas phase to 21% in water. acs.org

The substitution of alanine (B10760859) for proline in peptides has been used experimentally and computationally to probe the importance of the cis-trans isomerization. Because non-prolyl peptide bonds have a strong preference for the trans conformation, a Pro-to-Ala substitution can effectively lock the peptide bond in the trans state. acs.orgnih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Methods for Electronic Structure

To gain a deeper understanding of the chemical properties of this compound, quantum mechanical (QM) methods are employed. These methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing information about bond energies, charge distributions, and reactivity. researchgate.net For larger systems, a combination of QM and molecular mechanics (MM), known as hybrid QM/MM methods, is often used. In this approach, the chemically active part of the system is treated with QM, while the surrounding environment is described using the more computationally efficient MM force fields. youtube.com

QM/MM simulations have been successfully applied to study peptides and enzymatic reactions. For instance, QM/MM molecular dynamics simulations have been used to investigate the conformational distributions of alanine dipeptides in water, showing good agreement with experimental data from high-resolution protein structures. nih.gov These methods are also powerful tools for studying reaction mechanisms, such as the acylation reaction catalyzed by serine carboxyl peptidase, where they can elucidate the role of individual amino acid residues in stabilizing transition states. nih.gov A study on the tetrapeptide Ac-Ala-Ala-Pro-Phe-N-methyl utilized simulations to understand its binding to the enzyme KLK7. nih.gov Such studies demonstrate the potential of QM/MM approaches to provide detailed insights into the electronic and structural properties of this compound and its interactions.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as a peptide, might bind to a protein receptor.

Prediction of Binding Modes and Affinities with Enzymes

For this compound, molecular docking can be used to predict its binding mode within the active site of an enzyme. The process involves sampling a large number of possible orientations and conformations of the peptide within the enzyme's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. nih.gov

Studies have shown that peptides containing the this compound sequence can act as inhibitors for certain enzymes. For example, succinyl-Ala-Ala-Pro-Phe-chloromethylketone is a derivative that binds to the enzyme KLK7. nih.gov Molecular docking could be used to model the interaction of the this compound portion of this molecule with the enzyme, helping to understand the basis of its inhibitory activity. The accuracy of binding affinity predictions can be improved by using more advanced computational methods, such as free-energy perturbation calculations in conjunction with molecular dynamics simulations. nih.govnih.gov

Identification of Key Interacting Residues within this compound Sequences

Once a plausible binding mode has been identified, a detailed analysis of the interactions between the peptide and the enzyme can be performed. This involves identifying the key amino acid residues in both the peptide and the enzyme that are involved in the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For the this compound tripeptide, the alanine residues can participate in hydrophobic interactions with nonpolar pockets of the enzyme, while the backbone amide and carbonyl groups can form hydrogen bonds. The proline residue, with its rigid structure, can play a crucial role in positioning the other residues for optimal interaction with the receptor. By understanding these key interactions, it is possible to design modified peptides with improved binding affinities or specificities. Computational methods that analyze residue correlation networks can be used to identify critical residues for protein-protein and protein-peptide interactions. nih.gov

Energy Landscape Mapping and Conformational Sampling Techniques

The potential energy surface of a molecule like this compound is a high-dimensional landscape that relates the peptide's potential energy to its geometric arrangement. nih.gov The minima on this surface correspond to stable or metastable conformations. Due to the peptide's flexibility, particularly around the rotatable dihedral angles of the backbone and the puckering of the proline ring, this landscape is complex with numerous local minima. Identifying the global minimum and other low-energy, populated states is a significant computational challenge.

To navigate this complex landscape, various conformational sampling techniques are employed. These methods aim to generate a representative ensemble of peptide structures that reflect their distribution in a given environment. The choice of technique depends on the desired level of accuracy and available computational resources.

Key sampling techniques include:

Molecular Dynamics (MD) Simulations: This technique simulates the physical movements of the atoms in the peptide over time by numerically solving Newton's equations of motion. MD provides insights into the dynamic behavior of this compound, allowing for the observation of conformational transitions and the calculation of thermodynamic properties from the resulting trajectory. nih.gov Enhanced sampling MD methods, such as replica-exchange MD or metadynamics, can be used to overcome energy barriers more efficiently and explore the conformational space more extensively.

Monte Carlo (MC) Methods: MC methods generate new conformations by making random changes to an existing structure (e.g., rotating a dihedral angle). cas.cz The new conformation is accepted or rejected based on a criterion, such as the Metropolis criterion, which considers the change in potential energy. This approach is effective for exploring a wide range of conformations but does not provide information about the time evolution of the system.

Systematic Search Methods: For a relatively small molecule like a tripeptide, systematic or grid-based searches can be performed. These methods involve systematically rotating each rotatable bond by a defined increment to generate all possible conformations. While comprehensive, the number of possible conformations grows exponentially with the number of rotatable bonds, making this approach computationally expensive.

The data generated from these sampling techniques allows for the construction of a free energy landscape, often visualized by projecting the high-dimensional data onto a few key collective variables, such as principal components of atomic motion or specific dihedral angles. This map reveals the most stable conformational basins, the energy barriers separating them, and the pathways for conformational change.

| Technique | Principle | Primary Output | Application to this compound |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulates atomic motion over time by solving Newton's equations. | Trajectory of atomic coordinates, velocities, and energies. | Reveals dynamic pathways of conformational changes and solvation effects. |

| Monte Carlo (MC) | Generates conformations through random moves accepted/rejected based on energy. | Ensemble of conformations according to a statistical distribution. | Efficiently samples a broad range of possible structures, including high-energy states. |

| Systematic Search | Systematically varies geometric parameters (e.g., dihedral angles) to generate all possibilities. | A complete, grid-based map of conformations and their energies. | Provides a comprehensive but computationally intensive map of the conformational space. |

Computational Design of this compound Peptide Derivatives for Targeted Functions

The this compound sequence can serve as a scaffold for the computational design of peptide derivatives with novel or enhanced functions, such as inhibiting specific protein-protein interactions (PPIs) or acting as enzyme inhibitors. nih.gov Rational, structure-based design leverages computational tools to predict how modifications to the peptide's structure will affect its binding affinity and specificity for a biological target. nih.govfrontiersin.org

The design process typically begins with identifying a biological target and understanding its structure, often from X-ray crystallography or NMR data. If the target has a known binding partner, the interface can be analyzed to identify "hot spots"—key residues that contribute most to the binding energy. nih.gov The goal is to design an this compound derivative that mimics the essential interactions of the natural binding partner. nih.gov

A typical computational design workflow includes several key steps:

Template Selection and Scaffolding: The this compound backbone is used as the starting scaffold. Its inherent structural properties, influenced by the rigid proline residue, provide a constrained yet adaptable foundation.

In Silico Mutagenesis and Library Generation: Computational algorithms are used to systematically modify the peptide. This can involve substituting the alanine residues with other natural or non-natural amino acids, modifying the termini, or introducing chemical cross-links to create cyclic peptides. nih.gov This process generates a virtual library of thousands of potential derivatives. nih.govmdpi.com

Molecular Docking: Each derivative from the virtual library is then "docked" into the binding site of the target protein. Docking programs predict the preferred orientation of the peptide in the binding pocket and estimate its binding affinity using scoring functions. mdpi.com This step acts as a high-throughput filter to eliminate non-binding sequences and rank promising candidates.

Binding Free Energy Calculations: The top-ranked candidates from docking are subjected to more rigorous and computationally expensive analyses. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) are used in conjunction with molecular dynamics simulations to calculate the binding free energy with higher accuracy. mdpi.com These simulations also assess the stability of the peptide-protein complex over time. amsterdamumc.org

Optimization and Refinement: Based on the simulation results, the most promising derivatives can be further refined. For example, if a specific modification leads to an unstable interaction, it can be replaced, and the process is iterated to optimize binding affinity, selectivity, and stability.

Through these advanced computational methods, this compound can be systematically engineered into derivatives with high potency and specificity for a desired biological function, paving the way for their synthesis and experimental validation. mdpi.comnih.gov

| Step | Computational Method | Purpose | Example Application |

|---|---|---|---|

| 1. Target Analysis | Structural bioinformatics, Pocket detection algorithms | Identify and characterize the binding site on the target protein. | Locating the active site cleft of an enzyme to be inhibited. |

| 2. Virtual Library Generation | In silico mutagenesis, Combinatorial chemistry software | Create a diverse set of this compound derivatives for screening. | Replacing Alanine residues with all 19 other standard amino acids. |

| 3. Molecular Docking | AutoDock, Glide, H-Dock | Rapidly predict binding poses and rank candidates based on scoring functions. | Screening 10,000 derivatives to identify the top 100 with the best predicted binding scores. mdpi.com |

| 4. MD Simulation & Free Energy Calculation | GROMACS, AMBER, MM/GBSA | Assess the stability of the peptide-target complex and accurately calculate binding affinity. mdpi.comamsterdamumc.org | Simulating the top 5 candidates for 100 nanoseconds each to confirm stable binding. |

| 5. Lead Optimization | Iterative docking and MD simulations | Refine the best candidates to improve properties like affinity or selectivity. | Modifying a lead derivative to form an additional hydrogen bond with the target. |

Enzymatic Interactions and Mechanistic Studies Involving Ala Ala Pro Peptides

Kinetic Characterization of Peptidases Acting on Ala-Ala-Pro Substrates

The kinetic characterization of peptidases provides crucial insights into their catalytic efficiency and substrate affinity. This involves determining parameters such as the Michaelis-Menten constants ( and ) and investigating phenomena like substrate inhibition or activation.

Michaelis-Menten kinetics describes the rate of enzyme-catalyzed reactions as a function of substrate concentration. The Michaelis constant () represents the substrate concentration at which the reaction rate is half of the maximum velocity (), indicating the enzyme's affinity for its substrate. The turnover number () measures the number of substrate molecules converted into product per enzyme molecule per unit time.

Studies involving dipeptidyl peptidases (DPPs) and other peptidases have quantified kinetic parameters using substrates like Ala-Pro-pNA or this compound-Phe-pNA. For instance, human dipeptidyl peptidase II (DPPII) exhibits varying kinetic parameters depending on the substrate and pH. At acidic pH (5.5), DPPII showed high efficiency towards Lys-Pro-pNA ( of 4.1×106 s−1·M−1) and Ala-Pro-pNA ( of 2.6×106 s−1·M−1) nih.gov. Similarly, an elastase-like enzyme from Prevotella intermedia hydrolyzed synthetic substrates like glutaryl-L-alanyl-L-alanyl-L-prolyl-L-leucine p-nitroanilide (Glt-Ala-Ala-Pro-Leu-pNA) asm.org. Another study reported and values for an enzyme (AP22) acting on N-Suc-Ala-Ala-Pro-Phe-pNA as 0.347 mM and 1141 min−1, respectively researchgate.net.

Some enzymes can exhibit substrate inhibition, where the reaction rate decreases at high substrate concentrations, or substrate activation, where the rate increases with substrate concentration beyond a certain point. Such behaviors can be influenced by the specific peptide sequence and the enzyme's active site.

For example, dipeptidyl peptidases often display substrate inhibition when using fluorogenic dipeptide-derived substrates. The Michaelis-Menten equation can be adapted to compensate for substrate inhibition by including a substrate inhibition constant () nih.gov. While specific instances of this compound inducing substrate inhibition or activation are not extensively detailed in the provided snippets, the general phenomenon is acknowledged in the kinetic analysis of DPPs nih.govnih.gov.

Mapping Peptidase Subsite Specificity using this compound-Based Libraries

Peptidase specificity is determined by the interactions between the enzyme's active site subsites (S1, S2, S3, etc.) and the amino acid residues of the substrate (P1, P2, P3, etc.). Peptide libraries, often incorporating fluorescent or chromogenic tags, are instrumental in mapping these preferences.

Studies using combinatorial peptide libraries with sequences like Ac-Ala-Ala-Pro-P1-ACC have been employed to map the P1 subsite specificity of various peptidases. For instance, a Porphyromonas gingivalis Tpr33 peptidase showed specific preferences at the P1 position when tested with such libraries frontierspartnerships.org. Generally, peptidases exhibit preferences for certain amino acid types at different subsites. For example, membrane alanyl aminopeptidase (B13392206) (mAAP) favors Ala, Phe, Tyr, Leu, and Arg at its N-terminus, while Pro and Glu derivatives are poorly hydrolyzed nih.gov. Post-proline cleaving enzymes (PPCEs) often show preferences for Leu/Ile/Arg/His at P2 and P3 positions, with anionic residues being more tolerated at P2 than P3 nih.gov.

Amino acid residues flanking the scissile bond can significantly influence cleavage efficiency. These flanking residues, occupying positions like P2, P3, P4, and P1', P2', P3', can affect substrate binding and the catalytic mechanism. For signal peptide cleavage, residues upstream and downstream of the cleavage site are known to influence processing nih.govresearchgate.net. Similarly, in the activation of Coagulation Factor VIII, residues flanking the cleavage sites at Arg391, Arg759, and Arg1708 influence the effectiveness of cleavage by thrombin plos.org. While direct studies on this compound specifically detailing the impact of flanking residues are limited in the provided text, the general principle of flanking residue influence on cleavage efficiency is well-established in peptidase research nih.govresearchgate.netplos.org.

Mechanisms of Enzymatic Hydrolysis of this compound Containing Peptides

The mechanism of enzymatic hydrolysis typically involves the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate, followed by the release of the C-terminal product and the enzyme-bound acyl-enzyme intermediate. Proline residues, due to their cyclic structure, can influence the conformation of the peptide backbone and the accessibility of the peptide bond to the enzyme's catalytic machinery.

The hydrolysis of this compound containing peptides by peptidases like dipeptidyl peptidases (DPPs) involves the recognition of the N-terminal dipeptide or tripeptide sequence. For example, dipeptidyl peptidase IV (DPP IV) cleaves peptides at the C-terminal side of proline or alanine (B10760859) residues nih.govnih.gov. The mechanism for proline-specific cleavage often involves the enzyme's active site accommodating the proline ring, facilitating the hydrolysis of the adjacent peptide bond. Studies on prolyl oligopeptidase (POP) and other post-proline cleaving enzymes (PPCEs) highlight the importance of the proline residue at the P1 position for substrate recognition and catalysis nih.govoup.com. The specific catalytic mechanism, including the role of active site residues (e.g., serine, cysteine, or aspartate nucleophiles), is enzyme-dependent and dictates how the peptide bond is broken.

Catalytic Triad (B1167595) and Active Site Dynamics

The precise arrangement of amino acid residues within an enzyme's active site dictates its catalytic prowess. The this compound sequence, often incorporated into synthetic peptide substrates, serves as a valuable tool for probing these interactions. For example, substrates such as N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) are employed in studies of serine proteases, including Subtilisin Carlsberg and chymotrypsin-like enzymes. These investigations focus on the catalytic triad (Ser-His-Asp) and how the substrate's structure, including the this compound segment, engages with the enzyme's binding pockets, thereby influencing kinetic parameters like substrate binding affinity (Km) and catalytic turnover rate (kcat) nih.govevitachem.com.

In the case of Subtilisin NK (nattokinase), the substrate succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SUB1) was used to assess the impact of mutations on hydrogen bonds crucial for transition-state stabilization. Modifications to specific residues within the active site led to an increase in the transition state's free energy (ΔΔG(T)), predominantly affecting the kcat value, highlighting the critical role of these interactions in the catalytic process nih.gov.

Moreover, enzyme structural dynamics are intrinsically linked to catalytic activity. Studies on acylaminoacyl peptidases (AAPs) have revealed that the presence of a Proline residue within a central β-sheet segment can enhance the conformational flexibility of the catalytic Serine residue. This flexibility allows the enzyme's catalytic triad (Ser/His/Asp) to transition between active and latent states, suggesting a mechanism where substrate binding is essential for stabilizing the catalytic machinery prior to hydrolysis rsc.org. The active site of enzymes like alpha-lytic protease can accommodate peptides such as N-acetyl-Pro-Ala-Pro-Ala-OH, with detailed analyses of subsites S1 through S4 providing insights into substrate recognition patterns nih.gov.

Water Molecule Participation and Proton Transfer in Hydrolysis

The enzymatic hydrolysis of peptide bonds fundamentally relies on the controlled involvement of water molecules and precise proton transfer events. In the context of aminoacyl-tRNA synthetases, the deacylation of mischarged Ala-tRNAPro by E. faecalis Prolyl-tRNA synthetase (ProRS) offers a detailed mechanistic understanding. Quantum mechanical (QM) calculations indicate that this hydrolysis follows a general acid-base catalysis pathway, critically involving two distinct water molecules researchgate.netnih.govresearchgate.net.

A key element in this mechanism is the 2'-hydroxyl (2'-OH) group of the terminal adenosine (B11128) residue (A76) on the tRNA. This group forms an intramolecular hydrogen bond with the carbonyl group of the alanine residue, thereby significantly stabilizing the reaction's transition state and promoting hydrolysis researchgate.netnih.govresearchgate.net. One water molecule acts as the nucleophile, attacking the carbonyl carbon, while a second water molecule facilitates proton transfer. Specifically, a proton is transferred from the catalytic water molecule to the 3'-oxygen atom of the ribose, a step aided by the second water molecule researchgate.netresearchgate.net. Amino acid residues within the enzyme's editing active site also contribute by coordinating the substrate and water molecules, thereby enhancing efficient proton transfer to the tRNA nih.govresearchgate.net.

Investigation of Enzyme-Inhibitor Interactions with this compound Analogs

Peptide sequences featuring the this compound motif, or closely related analogs, are instrumental in the design and evaluation of enzyme inhibitors. These analogs have been developed as potent inhibitors for various proteases, serving as valuable research tools and potential therapeutic agents.

For instance, Z-Ala-Pro-chloromethyl ketone (Z-Ala-Pro-CMK) is recognized as a potent inhibitor of prolyl oligopeptidase (POP), demonstrating a high affinity with an IC₅₀ value of approximately 10 nM . Similarly, methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone acts as a transition state analog inhibitor for Proteinase K. This inhibitor covalently binds to the enzyme's active site residues, His69 and Ser224, forming a stable complex that mimics the tetrahedral intermediate of the catalytic reaction researchgate.net. Another category of inhibitors, peptidyldiazomethanes such as Ac-Ala-Ala-Pro-diazomethane, function as competitive slow-binding inhibitors of prolyl endopeptidase. These compounds can label the active-site serine residue, providing critical insights into the inhibition mechanism nih.gov. The interaction of Z-Ala-prolinal with prolyl endopeptidases, where it forms a hemiacetal with the active-site Ser-533, further exemplifies the utility of proline-containing analogs in probing enzyme active sites pnas.org.

Table 1: Inhibition Potency of this compound Analogs Against Proteases

| Inhibitor Analog | Target Enzyme(s) | Inhibition Type / Potency | Reference |

| Z-Ala-Pro-chloromethyl ketone (CMK) | Prolyl oligopeptidase (POP) | IC₅₀ ≈ 10 nM | |

| Methoxysuccinyl-Ala-Ala-Pro-Ala-CMK | Proteinase K | Covalent transition state analog | researchgate.net |

| Ac-Ala-Ala-Pro-diazomethane | Prolyl endopeptidase | Competitive slow-binding | nih.gov |

| Z-Ala-prolinal | Prolyl endopeptidases | Hemiacetal formation with Ser-533 | pnas.org |

Enzymatic Biocatalysis and Modification of this compound Peptides

The application of enzymes in biocatalysis, particularly for synthetic and industrial purposes, often requires modifications to enhance their stability, activity, or specificity. Peptide sequences, including those with this compound motifs, can play a role in substrate recognition or be part of modified enzyme structures.

Research aimed at improving whole-cell biocatalysis has utilized substrates like N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide to evaluate the effects of cellular modifications. Genetic engineering of Escherichia coli to alter outer membrane permeability has resulted in substantial increases in reaction rates, up to 380%, for such substrates, demonstrating the potential for enhanced biocatalytic efficiency through membrane engineering nih.gov.

Chemical modification of enzymes is also a critical area of development. For instance, chymotrypsin (B1334515) modified with polyethylene (B3416737) glycol (PEG) exhibited reduced enzyme activity when assayed with succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. This research indicated that while PEGylation can alter enzyme properties, an excessive degree of PEGylation could lead to destabilization, with optimal thermal stability observed at a specific PEGylation level ox.ac.uk.

Furthermore, rational design and directed evolution strategies are employed to engineer enzymes for improved biocatalysis. This can involve altering amino acid residues within the enzyme's binding pockets, such as substituting larger residues with smaller ones like Alanine, to refine substrate binding and catalytic orientation nih.gov. The N-terminal sequence H-Ala-Pro has also been identified as a requirement for specific enzymatic bioconjugation methods, facilitating the targeted attachment of chemical payloads to biomolecules acs.org.

Compound List:

this compound (Alanine-Alanine-Proline)

Suc-Ala-Ala-Pro-Phe-pNA (N-succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide)

Suc-Ala-Ala-Pro-Gly-pNA (N-succinyl-Alanine-Alanine-Proline-Glycine-p-nitroanilide)

Ac-Ala-Ala-Pro-diazomethane (N-acetyl-Alanine-Alanine-Proline-diazomethane)

Z-Ala-Pro-OH (N-benzyloxycarbonyl-L-alanyl-L-proline)

Z-Ala-Pro-CMK (N-benzyloxycarbonyl-L-alanyl-L-proline-chloromethyl ketone)

Z-Ala-prolinal (N-benzyloxycarbonyl-L-alanyl-prolinal)

Ala-tRNAPro (Alanine attached to Proline tRNA)

Ac-Pro-Ala-Pro-Ala-OH (N-acetyl-Proline-Alanine-Proline-Alanine-OH)

Suc-Ala-Pro-pNA (N-succinyl-Alanine-Proline-p-nitroanilide)

N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

References:

researchgate.net Deacylation of Ala-tRNA Pro by E. faecalis ProRS INS domain via A76 as general base. nih.gov On the Role of Protein Structural Dynamics in the Catalytic Activity and Thermostability of Serine Protease Subtilisin Carlsberg. evitachem.com N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774). nih.gov A new mechanism of post-transfer editing by aminoacyl-tRNA synthetases: catalysis of hydrolytic reaction by bacterial-type prolyl-tRNA synthetase. researchgate.net Mechanism of alanyl-tRNA Pro hydrolysis by ProRSEf. nih.gov Probing the importance of hydrogen bonds in the active site of the subtilisin nattokinase by site-directed mutagenesis and molecular dynamics simulation. nih.gov Accelerating whole-cell biocatalysis by reducing outer membrane permeability barrier. acs.org Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. researchgate.net Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. rsc.org Cryo-EM structure of acylpeptide hydrolase reveals substrate selection by multimerization and a multi-state serine-protease triad. nih.gov Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity. ox.ac.uk Chemical modification in the creation of novel biocatalysts. Z-Ala-pro-OH | 21027-01-0. nih.gov Active site of alpha-lytic protease: enzyme-substrate interactions. nih.gov Peptidyldiazomethanes. A novel mechanism of interaction with prolyl endopeptidase. pnas.org Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity.

Biological and Biochemical Roles of Ala Ala Pro Containing Peptides in Model Systems

Role in Protein Degradation and Turnover Pathways (Non-Clinical)

The Ala-Ala-Pro sequence can be a target or a component within cellular protein degradation and turnover pathways, particularly in non-clinical model systems.

In microbial systems, peptides are often substrates for various peptidases involved in nutrient acquisition and cellular homeostasis. While specific cascades involving this compound are not extensively detailed in the provided literature, the general understanding of peptide degradation in microorganisms suggests that such sequences would be processed by specific proteases. For instance, Prevotella nigrescens, a periodontal pathogen, possesses a tripeptidyl peptidase that hydrolyzes substrates like this compound-p-nitroanilide, indicating its participation in proteolytic cascades within these organisms oup.com.

Cellular homeostasis relies on the precise regulation of protein levels, which involves the degradation of unneeded or damaged proteins. Peptides, including those containing the this compound motif, can serve as substrates for specific proteases that contribute to this turnover. For example, studies on bacterial peptidases, such as those in Lactococcus lactis, have identified enzymes like PepX that specifically degrade tripeptides such as Ala-Pro-Leu scispace.com. Although this specific example is Ala-Pro-Leu, it highlights the role of proline-containing peptides as substrates for specific peptidases involved in cellular homeostasis. Similarly, in Escherichia coli, multiple peptidases are known to degrade a broad spectrum of dipeptides, and by extension, tripeptides like this compound could be substrates in cellular protein turnover pathways nih.gov.

Interactions with Other Biomolecules (e.g., DNA, Proteins, RNA)

The this compound sequence can influence or participate in interactions with other biomolecules, affecting their structure, function, and cellular localization.

The interaction of peptides with proteins is fundamental to many biological functions. The dipeptide Ala-Pro (a component of this compound) has been studied in complex with Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase researchgate.netpdbj.org. Crystal structures reveal that Ala-Pro binds to CypA, mimicking the binding of larger substrates and suggesting a role in understanding the enzyme's catalytic mechanism pdbj.org. While direct studies on this compound binding to CypA are not explicitly detailed, the knowledge gained from Ala-Pro interactions provides a basis for understanding how proline-containing sequences interact with such proteins. Furthermore, proline residues are known to influence protein conformation and binding, as seen in the interaction of α-synuclein with CypA, where proline isomerization is catalyzed, and alanine (B10760859) substitutions can affect binding affinity nih.govnih.gov.

Model Systems for Studying Peptide Metabolism and Biotransformation (Molecular Level)

The study of short peptides like this compound in model systems is essential for understanding the molecular mechanisms of peptide metabolism and biotransformation. For example, the dipeptide Ala-Pro is used in molecular dynamics simulations to investigate conformational dynamics and interactions with proteins like Cyclophilin A researchgate.netpdbj.org. Similarly, alanine dipeptides serve as benchmark systems for developing and validating computational models of protein folding and dynamics biorxiv.orgrsc.orgnih.govacs.org. The metabolism of tripeptides, such as collagen tripeptides containing sequences like Gly-Pro-Ala, is studied to understand their absorption and degradation pathways, often involving the generation of dipeptides like Pro-Ala tandfonline.comresearchgate.nettandfonline.com. These studies on smaller peptide units provide a molecular-level understanding of how larger peptides and proteins are processed and utilized by biological systems.

Advanced Analytical Methodologies for Ala Ala Pro Peptide Research

Chromatographic Techniques for Purification and Analysis (beyond basic purity checks)

Chromatographic techniques are paramount for isolating and analyzing peptides, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for the purification and quantitative analysis of peptides like Ala-Ala-Pro. RP-HPLC separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) temple.edu. This method allows for the resolution of peptides from impurities and other related compounds, providing accurate quantification of the target peptide. Purity levels for peptide substrates, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, are often reported as greater than 95% by HPLC merckmillipore.comsigmaaldrich.com. Furthermore, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) combine the separation power of HPLC with the identification capabilities of mass spectrometry, enabling the analysis of peptides such as Ala-Gly-Pro mdpi.com.

Table 7.1.1: Typical HPLC Parameters for Peptide Analysis

| Technique | Typical Column | Mobile Phase Composition | Detection Wavelength | Typical Purity | Reference(s) |

| RP-HPLC | C18 | Acetonitrile/Water + 0.1% TFA | 214 nm (peptide bond) | >95% | temple.edumerckmillipore.comsigmaaldrich.com |

Ion Exchange Chromatography for Peptide Intermediate Analysis

Ion Exchange Chromatography (IEX) is a powerful technique for separating molecules based on their net surface charge. In peptide synthesis, IEX is particularly valuable for purifying charged intermediates that may arise during solid-phase peptide synthesis (SPPS) or other synthetic routes. For instance, IEX has been employed to purify peptide intermediates during the synthesis of longer peptide sequences containing Ala-Pro motifs oup.com. Non-aqueous IEX methods have also been developed for purifying non-crystalline pharmaceutical intermediates, highlighting its versatility chromatographyonline.com. By exploiting differences in charge, IEX can effectively isolate desired peptide intermediates from byproducts, ensuring the quality of materials used in subsequent synthetic steps.

Electrophoretic Methods for Peptide Characterization

Electrophoretic techniques offer complementary methods for characterizing peptides by separating them based on size and charge.

Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (CE-MS), provides high-resolution separation and accurate mass determination, which is crucial for confirming the identity and purity of peptides. CE-MS has been used to analyze mixtures of amino acids and peptide fragments, demonstrating its capability to resolve components with subtle differences in charge and mass pnas.org. Techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) are widely used for determining the molecular weight of proteins and peptides, and can also provide insights into the purity of peptide samples nih.govnih.govresearchgate.net.

Biophysical Techniques for Interaction Analysis

Biophysical methods are essential for understanding how peptides like this compound interact with other molecules, such as proteins or small molecules, which is critical for elucidating their biological functions and potential therapeutic applications.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study biomolecular interactions. It enables the precise measurement of binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and binding affinities (equilibrium dissociation constant, KD) nih.govnih.govfrontiersin.org. In an SPR experiment, one binding partner is immobilized on a sensor surface, and the interaction with the analyte in solution is monitored by detecting changes in the refractive index near the surface. SPR can detect interactions with high sensitivity, measuring binding affinities down to the picomolar range nih.gov. This technique is invaluable for characterizing the strength and dynamics of interactions involving peptides.

Table 7.3.1: SPR for Peptide Interaction Analysis

| Technique | Key Parameters Measured | Typical Range/Description | Application for Peptides | Reference(s) |

| SPR | Binding Kinetics | kon, koff, KD | Characterizing peptide-protein or peptide-peptide interactions | nih.govnih.govfrontiersin.org |

| SPR | Binding Affinity | KD (pM to mM) | Quantifying binding strength | nih.gov |

Microscale Thermophoresis (MST) for Affinity Measurements

Microscale Thermophoresis (MST) is a highly sensitive, immobilization-free technique used to quantify biomolecular interactions in solution aimspress.comresearchgate.netnih.gov. MST measures the directed movement of molecules along a temperature gradient, a phenomenon known as thermophoresis. Changes in a molecule's size, charge, or hydration shell upon binding to another molecule alter its thermophoretic behavior, allowing for the determination of binding affinities (KD) aimspress.comnih.gove-century.us. MST is versatile, capable of measuring affinities across a broad range, from picomolar to millimolar concentrations, and can be performed in various buffer conditions, including crude biological samples aimspress.com. It is particularly useful for studying interactions involving peptides and their binding partners.

Table 7.3.2: MST for Peptide Interaction Analysis

| Technique | Key Parameter Measured | Typical Range/Description | Application for Peptides | Reference(s) |

| MST | Binding Affinity | KD (pM to mM) | Quantifying peptide-protein or peptide-ligand interactions in solution | aimspress.comresearchgate.netnih.govnih.gove-century.us |

Differential Scanning Fluorimetry (DSF) for Thermal Stability Studies

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a biophysical technique employed to assess the thermal stability of biomolecules, including peptides and proteins researchgate.net. This method relies on the principle that as a molecule unfolds upon heating, hydrophobic regions become exposed. A fluorescent dye, such as SYPRO Orange™, preferentially binds to these hydrophobic regions, leading to an increase in fluorescence researchgate.netmeasurebiology.org. By monitoring the fluorescence intensity as a function of temperature, a melting curve can be generated, from which the melting temperature (Tm) – the temperature at which 50% of the molecule is unfolded – can be determined researchgate.netmeasurebiology.orgnih.gov. Changes in Tm can indicate alterations in thermal stability, often due to interactions with other molecules or modifications to the peptide's structure.